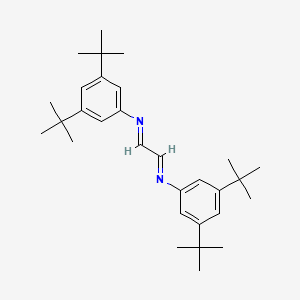
(1E,2E)-N~1~,N~2~-Bis(3,5-di-tert-butylphenyl)ethane-1,2-diimine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1E,2E)-N~1~,N~2~-Bis(3,5-di-tert-butylphenyl)ethane-1,2-diimine is an organic compound that belongs to the class of diimines. These compounds are characterized by the presence of two imine groups (C=N) in their structure. The compound is known for its bulky tert-butyl groups attached to the phenyl rings, which can influence its chemical reactivity and physical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1E,2E)-N~1~,N~2~-Bis(3,5-di-tert-butylphenyl)ethane-1,2-diimine typically involves the condensation reaction between an aldehyde or ketone and a primary amine. The reaction is usually carried out under anhydrous conditions to prevent the hydrolysis of the imine bond. Common solvents used in the synthesis include ethanol, methanol, or dichloromethane. The reaction may require a catalyst, such as an acid or base, to proceed efficiently.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. Continuous flow reactors and automated systems may be employed to ensure consistent production.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, where the imine groups are converted to oximes or nitriles.
Reduction: Reduction of the imine groups can yield the corresponding amines.
Substitution: The phenyl rings with tert-butyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens (chlorine, bromine) or nitrating agents (nitric acid) can be used under controlled conditions.
Major Products
Oxidation: Oximes, nitriles.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives of the original compound.
Aplicaciones Científicas De Investigación
(1E,2E)-N~1~,N~2~-Bis(3,5-di-tert-butylphenyl)ethane-1,2-diimine has various applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its ability to interact with biological targets.
Industry: Utilized in the development of advanced materials, such as polymers and catalysts.
Mecanismo De Acción
The mechanism of action of (1E,2E)-N~1~,N~2~-Bis(3,5-di-tert-butylphenyl)ethane-1,2-diimine depends on its specific application:
As a ligand: It coordinates with metal ions through the nitrogen atoms of the imine groups, forming stable complexes.
Bioactivity: It may interact with cellular targets, such as enzymes or receptors, through non-covalent interactions, leading to biological effects.
Comparación Con Compuestos Similares
Similar Compounds
(1E,2E)-N~1~,N~2~-Bis(2,4,6-trimethylphenyl)ethane-1,2-diimine: Similar structure but with trimethyl groups instead of tert-butyl groups.
(1E,2E)-N~1~,N~2~-Bis(2,6-diisopropylphenyl)ethane-1,2-diimine: Contains diisopropyl groups on the phenyl rings.
Uniqueness
The presence of bulky tert-butyl groups in (1E,2E)-N~1~,N~2~-Bis(3,5-di-tert-butylphenyl)ethane-1,2-diimine provides steric hindrance, which can influence its reactivity and stability. This makes it unique compared to similar compounds with smaller substituents.
Propiedades
Número CAS |
404373-30-4 |
|---|---|
Fórmula molecular |
C30H44N2 |
Peso molecular |
432.7 g/mol |
Nombre IUPAC |
N,N'-bis(3,5-ditert-butylphenyl)ethane-1,2-diimine |
InChI |
InChI=1S/C30H44N2/c1-27(2,3)21-15-22(28(4,5)6)18-25(17-21)31-13-14-32-26-19-23(29(7,8)9)16-24(20-26)30(10,11)12/h13-20H,1-12H3 |
Clave InChI |
ICAXOKMINGHKRB-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=CC(=CC(=C1)N=CC=NC2=CC(=CC(=C2)C(C)(C)C)C(C)(C)C)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


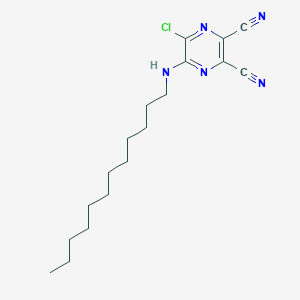
![(1R,2R,4R)-2-Fluorobicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B14237172.png)
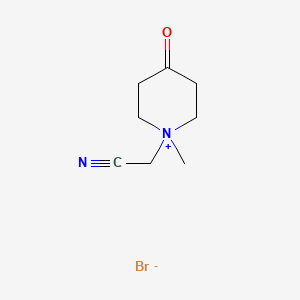
![9,9'-[9H-Fluorene-9,9-diyldi(4,1-phenylene)]bis(10-phenylanthracene)](/img/structure/B14237179.png)
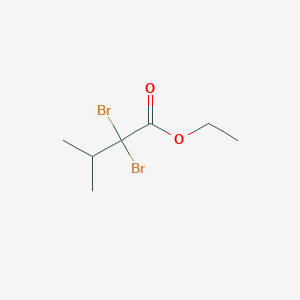
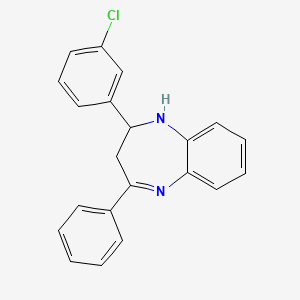
![1H-Indole-2-carboxamide, 5-chloro-3-[[4-(1-methylethyl)phenyl]sulfonyl]-](/img/structure/B14237207.png)
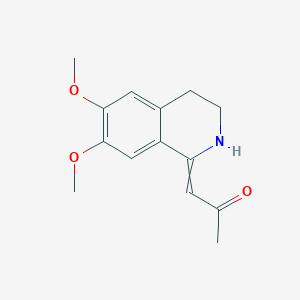
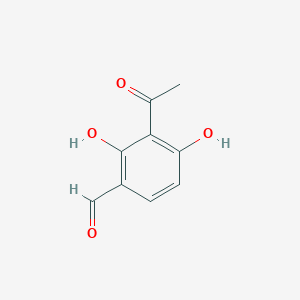
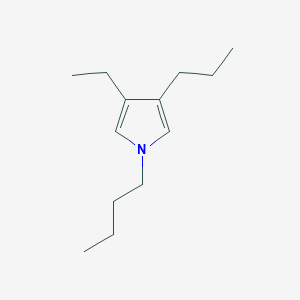
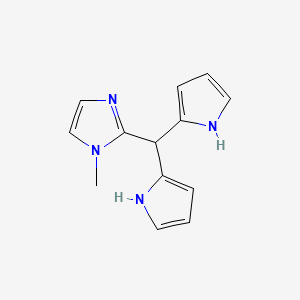
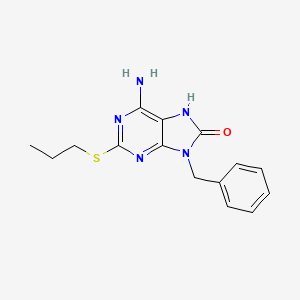
![1-[(4-Chlorophenyl)methyl]-6-methoxynaphthalene-2-carbaldehyde](/img/structure/B14237238.png)

